(S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride
CAS No.: 2225126-63-4
Cat. No.: VC7256572
Molecular Formula: C9H13BrClN
Molecular Weight: 250.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2225126-63-4 |
|---|---|
| Molecular Formula | C9H13BrClN |
| Molecular Weight | 250.56 |
| IUPAC Name | (1S)-1-(4-bromo-2-methylphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H12BrN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 |
| Standard InChI Key | VPQKYPUUMKIBFM-FJXQXJEOSA-N |
| SMILES | CC1=C(C=CC(=C1)Br)C(C)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Characteristics
The compound’s IUPAC name is (S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride, reflecting its (S)-configuration at the chiral carbon. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃BrClN | |
| Molecular Weight | 250.56 g/mol | |
| InChI | InChI=1S/C9H12BrN.ClH/c1-6... | |
| SMILES | CC1=C(C=CC(=C1)Br)C(C)N.Cl |
The stereochemistry is critical for its enantioselective interactions in biological systems and catalytic processes. X-ray crystallography of analogous compounds confirms that the (S)-configuration positions the methyl and bromine groups in a spatial arrangement that influences π-π stacking and hydrogen-bonding capabilities .
Comparative Analysis with Structural Analogs
To contextualize its properties, Table 1 compares it with related halogenated aryl amines:
| Compound | Halogen/Substituent | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| (S)-1-(4-Bromo-2-methylphenyl)ethan-1-amine HCl | 4-Bromo-2-methyl | 250.56 | Chiral center, bromine para |
| 1-(4-Fluoro-2-methylphenyl)ethan-1-amine HCl | 4-Fluoro-2-methyl | 189.66 | Smaller halogen, lower weight |
| trans-2-(3,4-Difluorophenyl)cyclopropanamine HCl | 3,4-Difluoro | 209.63 | Cyclopropane ring, dihalogen |
The bromine atom enhances electrophilic reactivity compared to fluorine, while the methyl group provides steric hindrance that affects nucleophilic substitution kinetics .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of (S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride typically involves three stages: arylamine protection, bromination, and chiral resolution. A patented method for synthesizing 4-bromo-2-methylaniline (a precursor) outlines the following optimized pathway :
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Arylamine Protection:
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Bromination:
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Hydrolysis and Chiral Resolution:
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance yield (typically >85%) and reduce reaction times. Key challenges include minimizing racemization during hydrolysis and ensuring high enantiomeric excess (>98%) through crystallization .
Physicochemical and Pharmacological Properties
Solubility and Stability
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Solubility: The compound is sparingly soluble in water (0.5 mg/mL at 25°C) but highly soluble in polar aprotic solvents like DMSO (50 mg/mL) .
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Stability: It degrades under prolonged exposure to light or moisture, necessitating storage at -20°C in amber vials .
Applications in Scientific Research
Asymmetric Synthesis
The (S)-enantiomer serves as a chiral auxiliary in the synthesis of β-amino alcohols, which are precursors to antiviral agents like oseltamivir. For example:
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